molecular formula C10F6 B14458020 Hexafluoro-1,2-didehydronaphthalene CAS No. 73501-12-9

Hexafluoro-1,2-didehydronaphthalene

Cat. No.: B14458020
CAS No.: 73501-12-9
M. Wt: 234.10 g/mol
InChI Key: JESNBKFUBJTXTQ-UHFFFAOYSA-N
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Description

Hexafluoro-1,2-didehydronaphthalene is a fluorinated organic compound known for its unique chemical properties. It is a derivative of naphthalene, where six hydrogen atoms are replaced by fluorine atoms. This compound is of significant interest in various fields of scientific research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexafluoro-1,2-didehydronaphthalene can be synthesized through several methods. One common approach involves the fluorination of naphthalene derivatives using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas and ensure the safety of the operation. The reaction conditions are optimized to maximize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexafluoro-1,2-didehydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated naphthoquinones.

    Reduction: Reduction reactions can convert this compound to partially fluorinated naphthalenes.

    Substitution: The compound can participate in substitution reactions where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives of naphthalene, such as fluorinated naphthoquinones, partially fluorinated naphthalenes, and substituted naphthalenes with different functional groups.

Scientific Research Applications

Hexafluoro-1,2-didehydronaphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: The compound is studied for its potential use in biological imaging and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug delivery systems.

    Industry: this compound is used in the development of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which hexafluoro-1,2-didehydronaphthalene exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms create a strong electron-withdrawing effect, making the compound highly electrophilic. This property allows it to participate in various chemical reactions, targeting specific molecular pathways and interacting with different molecular targets.

Comparison with Similar Compounds

Hexafluoro-1,2-didehydronaphthalene can be compared with other fluorinated naphthalene derivatives, such as:

    Hexafluoronaphthalene: Similar in structure but lacks the double bond present in this compound.

    Tetrafluoronaphthalene: Contains fewer fluorine atoms, resulting in different reactivity and properties.

    Octafluoronaphthalene: Contains more fluorine atoms, leading to increased stability but reduced reactivity.

This compound is unique due to its specific fluorination pattern and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

73501-12-9

Molecular Formula

C10F6

Molecular Weight

234.10 g/mol

InChI

InChI=1S/C10F6/c11-4-2-1-3-5(7(4)13)8(14)10(16)9(15)6(3)12

InChI Key

JESNBKFUBJTXTQ-UHFFFAOYSA-N

Canonical SMILES

C=1=C=C(C(=C2C1C(=C(C(=C2F)F)F)F)F)F

Origin of Product

United States

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